![molecular formula C12H17N3S B3000886 2-氨基-5,5,7,7-四甲基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-腈 CAS No. 133894-39-0](/img/structure/B3000886.png)

2-氨基-5,5,7,7-四甲基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

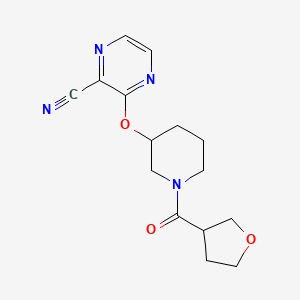

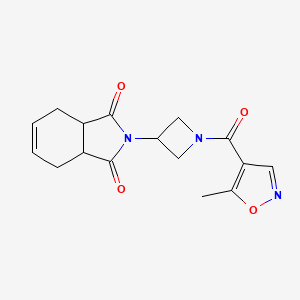

The compound 2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a derivative of the tetrahydrothieno[2,3-c]pyridine class. These compounds are of interest due to their potential pharmacological properties, including their role as allosteric modulators and antagonists at the A1 adenosine receptor . The structural variations in this class of compounds have been explored to understand their interaction with biological targets and their potential as therapeutic agents.

Synthesis Analysis

The synthesis of related 2-amino-tetrahydrothieno[2,3-c]pyridine derivatives has been achieved through multi-component reactions. For instance, 2-amino-3,5-dicarbonitrile-6-thio-pyridines have been synthesized using Zn(II) or Cd(II) metal-organic frameworks (MOFs) as catalysts under solvent-free conditions . Similarly, 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have been synthesized via one-pot multicomponent condensation reactions, which have been optimized to achieve high yields without the use of solvents or catalysts . These methods demonstrate the versatility and efficiency of synthesizing tetrahydrothieno[2,3-c]pyridine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of a closely related compound, 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined by X-ray structure analysis, revealing a monoclinic crystal system . Another study provided the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile, which showed that the pyrazole, pyridine, and pyran rings are almost coplanar . These analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of tetrahydrothieno[2,3-c]pyridine derivatives has been explored in various studies. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride led to the formation of ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates . Additionally, a green synthesis approach was used to prepare 2-amino-6-methyl-4-aryl-8-[(E)-arylmethylidene]-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles, which were evaluated for antimycobacterial activity . These studies highlight the diverse chemical transformations that can be applied to tetrahydrothieno[2,3-c]pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrothieno[2,3-c]pyridine derivatives are influenced by their molecular structure. The solvent-free synthesis methods developed for these compounds not only enhance their green chemistry profile but also have implications for their physical properties, such as solubility and melting points . The corrosion inhibition efficiency of some synthesized pyridine derivatives suggests that these compounds have practical applications beyond their biological activity . Furthermore, the crystallographic studies provide detailed insights into the molecular geometry, which is essential for understanding the physicochemical behavior of these compounds .

科学研究应用

合成和结构分析

- 该化合物已被用于合成各种杂环衍生物,如吡唑并吡喃并嘧啶衍生物,证明了其在创建结构多样的分子中的用途(Youssef, 2009)。

- 它作为合成吡咯并苯并[b]噻吩并[1,4]二氮杂菲的前体,表明了其在复杂杂环体系开发中的作用(El-Kashef et al., 2007)。

化学反应和衍生物

- 该化合物参与了导致形成多种骨架的反应,如吡喃并[2,3-d]吡唑并[3,4-b]吡啶-3-腈,证明了其在杂环化学中的多功能性(Jayarajan & Vasuki, 2012)。

- 它已被用于合成A1腺苷受体的全新变构调节剂和拮抗剂,展示了其在药物化学中的潜力(Aurelio et al., 2009)。

多组分反应

- 参与多组分反应以产生多环/螺环杂环化合物,突出了其在合成生物活性化合物中的重要性(Jayarajan & Vasuki, 2012)。

结构和功能分析

- 通过X射线晶体学进行结构分析,有助于理解化学化合物中的分子构型和相互作用(Ganapathy et al., 2015)。

新型化合物开发

- 它有助于开发具有潜在治疗应用的新型杂环化合物,例证了其在药物发现中的重要性(Aurelio et al., 2009)。

属性

IUPAC Name |

2-amino-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S/c1-11(2)5-7-8(6-13)10(14)16-9(7)12(3,4)15-11/h15H,5,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQIPEZBYIQBPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

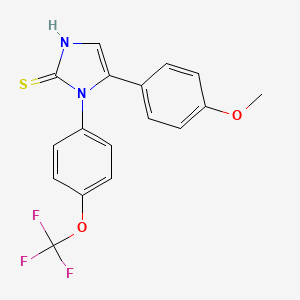

![3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000807.png)

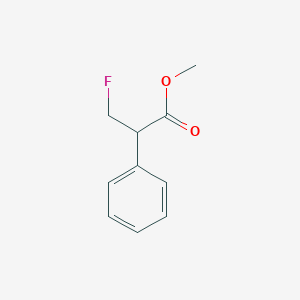

![5,6-Dimethyl-3-[2-oxo-2-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B3000808.png)

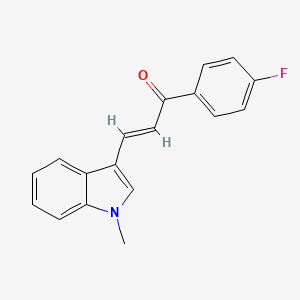

![2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B3000813.png)

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3000815.png)

![2-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopentyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3000822.png)

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3000824.png)